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molecular formula C10H12FNO2 B8412773 4-Dimethylamino-2-fluoro-6-methyl-benzoic acid

4-Dimethylamino-2-fluoro-6-methyl-benzoic acid

Cat. No. B8412773
M. Wt: 197.21 g/mol
InChI Key: VRRAUOWWNZDWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

At 0° C., to a solution of iPrMgCl (9.10 mL, 2.0M THF, 1.2 eq.) in THF (14 mL) was added nBuLi (22.3 mL, 1.6 M Hexanes, 2.4 eq.). After 10 min., now yellow, homogeneous solution was cooled to −78° C., and to this was added a solution of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine (3.52 g, 15.2 mmol) in THF (18 mL). Following the disappearance of the yellow color, the TLC after 20 min. showed no starting material. CO2(g) was canula transferred into the reaction mixture, which was warmed to room temperature, after 20 min., and added to 1N NaOH. The aqueous layer was acidified with 1NHCl(aq) and extracted with EtOAc. Organic extracts were dried (MgSO4), filtered, concentrated in vacuo to give a crude solid, which was purified by flash chromatography (SiO2, 40%-100% EtOAc/Hexanes) to give 4-Dimethylamino-2-fluoro-6-methyl-benzoic acid as a white solid (2.91 g, 97%).
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[Li]CCCC.Br[C:12]1[C:17]([CH3:18])=[CH:16][C:15]([N:19]([CH3:21])[CH3:20])=[CH:14][C:13]=1[F:22].[C:23](=[O:25])=[O:24].[OH-].[Na+]>C1COCC1>[CH3:20][N:19]([CH3:21])[C:15]1[CH:16]=[C:17]([CH3:18])[C:12]([C:23]([OH:25])=[O:24])=[C:13]([F:22])[CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
22.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.52 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)N(C)C)F
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the TLC after 20 min. showed
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature, after 20 min.
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude solid, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, 40%-100% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C1=CC(=C(C(=O)O)C(=C1)C)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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